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Compound of Interest

Compound Name: VU0463271 quarterhydrate

Cat. No.: B15587180

Disclaimer: This document synthesizes publicly available research on VU0463271. Information
regarding a specific "quarterhydrate"” structure of VU0463271 is not available in the scientific
literature reviewed. The data presented pertains to VU0463271, with commercial sources
noting that the molecule's hydration state can vary.

Introduction

VU0463271 is a potent and selective small-molecule inhibitor of the neuronal potassium-
chloride cotransporter 2 (KCC2), a key regulator of intracellular chloride concentration in the
central nervous system. Its ability to modulate neuronal excitability has made it a valuable tool
for studying the roles of KCC2 in physiological and pathological processes, including epilepsy
and neuropathic pain. This guide provides a comprehensive overview of the chemical
properties, mechanism of action, and experimental applications of VU0463271.

Chemical Structure and Properties

VU0463271, chemically named N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-
pyridazinyl)thiolacetamide, is a complex heterocyclic molecule. While the existence of a
specific and stable quarterhydrate has not been documented, it is noted that the compound can
exist in hydrated forms.

Table 1: Chemical and Physical Properties of VU0463271
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Property Value Reference

N-Cyclopropyl-N-(4-methyl-2-
Chemical Name thiazolyl)-2-[(6-phenyl-3- [1]

pyridazinyl)thioJacetamide

Molecular Formula C19H18N4OS2 [1]
Molecular Weight 382.5 g/mol (anhydrous) [1]
Appearance Solid

50 mM in DMSO (19.12

Solubilit 1

Y mg/mL) s
Purity >98% (HPLC) [1]
CAS Number 1391737-01-1 [1]

Mechanism of Action

VU0463271 exerts its biological effects through the selective inhibition of the KCC2
cotransporter. KCC2 is primarily responsible for extruding chloride ions from mature neurons,
which is essential for maintaining the hyperpolarizing effect of the neurotransmitter GABA.

By inhibiting KCC2, VU0463271 leads to an accumulation of intracellular chloride. This, in turn,
causes a depolarizing shift in the reversal potential for GABA (EGABA), diminishing the efficacy
of GABAergic inhibition and leading to a state of neuronal hyperexcitability. This mechanism

has been demonstrated to induce epileptiform discharges in both in vitro and in vivo models.[2]

[3]

Structural studies of the related KCC1 transporter in complex with VU0463271 have revealed
that the inhibitor binds to an extracellular pocket, physically occluding the ion translocation
pathway and stabilizing the transporter in an outward-open conformation.[4]

Biological Activity and Signaling Pathways

The primary biological effect of VU0463271 is the potent and selective inhibition of KCC2. This
activity has been quantified in various assays.
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Table 2: In Vitro Activity of VU0463271

Parameter Value Target/System Reference
ICso0 61 nM KCC2 [1][3]
Selectivity >100-fold vs. NKCC1 NKCC1 [1][3]

Recent research has also implicated KCC2 inhibition by VU0463271 in the activation of the
extrinsic apoptotic pathway. This process is initiated by extracellular signals and leads to
programmed cell death. Studies have shown that treatment with a VU0463271 analog leads to
the cleavage and activation of caspase-8, a key initiator caspase in the extrinsic pathway.[5]
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Caption: Mechanism of VU0463271-induced neuronal hyperexcitability.
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Caption: Proposed extrinsic apoptosis pathway activated by KCC2 inhibition.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis of VU0463271 are not readily available in the
public domain. The compound is typically procured from commercial suppliers. The following
outlines a general workflow for a common assay used to assess KCC2 activity.

Rubidium (Rb*) Flux Assay for KCC2 Inhibition

This assay indirectly measures KCC2 activity by quantifying the influx of Rubidium (Rb*), a
congener of Potassium (K*).
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Rb* Flux Assay Workflow
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Caption: Workflow for a Rubidium (Rb*) flux assay to measure KCC2 inhibition.

Pharmacokinetics

Detailed pharmacokinetic data for VU0463271 is limited. Some studies have noted that while
VU0463271 is a potent and selective tool for in vitro and ex vivo studies, it possesses poor
pharmacokinetic properties, which may limit its utility for in vivo applications requiring systemic
administration.[6]

Conclusion

VU0463271 is a cornerstone pharmacological tool for investigating the function of the KCC2
cotransporter. Its high potency and selectivity allow for precise interrogation of KCC2's role in
regulating neuronal chloride homeostasis and its implications in neurological disorders. While
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the specific quarterhydrate structure remains to be fully characterized in the literature, the
available data on VU0463271 provide a strong foundation for its use in neuroscience research.
Further studies are warranted to improve its pharmacokinetic profile for potential therapeutic
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Potent KCC2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
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chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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